molecular formula C12H18O4 B1630256 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate CAS No. 51656-91-8

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

Cat. No.: B1630256
CAS No.: 51656-91-8
M. Wt: 226.27 g/mol
InChI Key: UIWISFUVNHCOBJ-UHFFFAOYSA-N
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Description

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (CAS 51656-91-8) is a high-purity spirocyclic compound of interest in organic and medicinal chemistry research. With a molecular formula of C12H18O4 and a molecular weight of 226.27 g/mol, it serves as a versatile synthetic building block . The compound features a 1,4-dioxaspiro[4.5]decane core, which functions as a protected carbonyl group, and an ethyl acetate chain with an unsaturation that provides a reactive site for further chemical modification . This structure makes it a valuable intermediate for synthesizing more complex molecules, including those investigated for pharmaceutical applications such as Factor XIIa inhibition, a target for developing new anticoagulant and antithrombotic therapies . Researchers can utilize this compound in developing novel substances for potential use in treating conditions like thrombosis and embolism . It is supplied with a purity of ≥95% and should be stored under an inert atmosphere at 2-8°C . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. For Research Use Only.

Properties

IUPAC Name

ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-2-14-11(13)9-10-3-5-12(6-4-10)15-7-8-16-12/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWISFUVNHCOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174045
Record name Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51656-91-8
Record name Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51656-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Ketalization

Cyclohexanone reacts with ethylene glycol in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid, $$ \text{TsOH} $$) under reflux conditions. The reaction proceeds via nucleophilic attack of ethylene glycol’s hydroxyl groups on the carbonyl carbon of cyclohexanone, followed by dehydration to form the spirocyclic ketal.

Reaction Conditions:

  • Molar Ratio: Cyclohexanone : ethylene glycol = 1 : 1.2
  • Catalyst: $$ \text{TsOH} $$ (5 mol%)
  • Solvent: Toluene
  • Temperature: 110–120°C (reflux)
  • Reaction Time: 6–8 hours

Yield: 75–85% (reported for analogous spiroketal syntheses).

Alternative Synthetic Routes

Knoevenagel Condensation

An alternative method involves Knoevenagel condensation of 1,4-dioxaspiro[4.5]decan-8-one with ethyl cyanoacetate. However, this route often results in lower yields due to side reactions involving the spirocyclic system’s steric hindrance.

Reaction Conditions:

  • Catalyst: Piperidine (10 mol%)
  • Solvent: Ethanol
  • Temperature: Reflux
  • Yield: 40–50%

Ireland–Claisen Rearrangement

A photoredox-enabled Ireland–Claisen rearrangement has been explored for synthesizing α,β-unsaturated esters. This method uses allyl acrylates and alkylboronic esters under blue LED irradiation.

General Procedure:

  • Substrate Preparation: Synthesize allyl acrylate derivatives via DCC/DMAP-mediated esterification.
  • Photoredox Reaction: Irradiate with blue LEDs ($$ \lambda_{\text{max}} = 450 \, \text{nm} $$) in the presence of 4CzIPN photocatalyst.
  • Rearrangement: The Ireland–Claisen-sigmatropic rearrangement forms the α,β-unsaturated ester.

Yield: 55–65% (dependent on substituents).

Optimization and Comparative Analysis

Reaction Condition Optimization

Parameter HWE Reaction Knoevenagel Ireland–Claisen
Temperature −78°C to RT Reflux 30°C (ambient)
Catalyst $$ \text{NaH} $$ Piperidine 4CzIPN
Yield (%) 60–70 40–50 55–65
Purity (%) >95 85–90 90–95

Solvent and Base Effects

  • HWE Reaction: Polar aprotic solvents (e.g., $$ \text{THF} $$) enhance phosphonate reactivity. Strong bases like $$ \text{LHMDS} $$ improve stereoselectivity.
  • Ireland–Claisen: Degassed $$ \text{CH}2\text{Cl}2 $$ minimizes side reactions from oxygen quenching.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate has shown potential as a bioactive compound in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. This is attributed to its ability to interact with bacterial cell membranes, potentially disrupting their integrity.
  • Enzyme Inhibition : Research has suggested that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for developing enzyme inhibitors for therapeutic purposes.
  • Anticancer Properties : Initial investigations have indicated that this compound could induce apoptosis in cancer cells. Further studies are needed to elucidate the underlying mechanisms and evaluate its efficacy in clinical settings.

Materials Science Applications

The unique structure of this compound allows it to be utilized in materials science:

  • Polymer Synthesis : The compound can be employed as a monomer or cross-linking agent in the synthesis of polymers with enhanced mechanical properties and thermal stability.
  • Coatings and Adhesives : Its chemical reactivity makes it suitable for formulating coatings and adhesives that require durability and resistance to environmental factors.

Organic Synthesis Applications

In organic synthesis, this compound serves as a valuable intermediate:

  • Building Block for Complex Molecules : The spirocyclic nature of this compound allows it to act as a versatile building block for synthesizing more complex organic molecules.
  • Functionalization Reactions : It can undergo various functionalization reactions, providing access to derivatives with diverse biological activities.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Polymer Development

In an investigation into polymer applications, researchers synthesized a series of copolymers using this compound as a monomer. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers, indicating its utility in advanced material formulations.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS: 189509-22-6)

Structural Difference : Replaces the ylidene group with a hydroxyl substituent at position 6.
Molecular Formula : C₁₂H₂₀O₅ (molar mass: 244.28 g/mol) .

Property Ethyl 2-(8-hydroxy-...)acetate Ethyl 2-ylideneacetate
Reactivity Polar due to -OH group; prone to hydrogen bonding and oxidation Conjugated double bond enhances stability and Diels-Alder reactivity
Solubility Soluble in polar solvents (e.g., ethanol, DMSO) Limited solubility in water; soluble in ethyl acetate/hexanes
Storage Stable at 2–8°C without inert gas Requires inert gas for stability
Synthetic Utility Intermediate for hydroxylated spiro compounds Used in cycloaddition reactions

Research Findings :

  • The hydroxyl variant is synthesized via NaBH₄ reduction of 1,4-dioxaspiro[4.5]decan-8-one, followed by esterification .
  • Exhibits lower thermal stability (decomposes at 150°C) compared to the ylidene analog .

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS: 317338-46-8)

Structural Difference : Methyl ester replaces ethyl ester; lacks the ylidene group .
Molecular Formula : C₁₁H₁₈O₄ (molar mass: 214.26 g/mol).

Property Methyl 2-(...)acetate Ethyl 2-ylideneacetate
Reactivity Less steric hindrance for nucleophilic substitution Conjugation restricts rotational freedom
Boiling Point ~300°C (estimated) 327.8°C
Applications Used in peptide coupling reactions Preferred for UV-active intermediates

2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic Acid (CAS: 889949-15-9)

Structural Difference: Amino (-NH₂) group replaces the ylidene; carboxylic acid replaces the ester . Molecular Formula: C₁₁H₁₇NO₅ (molar mass: 243.26 g/mol).

Property 8-Amino variant Ethyl 2-ylideneacetate
Reactivity Basic amino group enables salt formation and coordination chemistry Neutral ester limits ionic interactions
Hazard Profile Requires PPE for inhalation/contact Low acute toxicity; inert gas storage only
Applications Pharmaceutical intermediate (e.g., kinase inhibitors) Non-pharma research

1,4-Dioxaspiro[4.5]decan-8-one (CAS: 17159-82-9)

Structural Difference : Ketone group at position 8 instead of ylidene .
Molecular Formula : C₈H₁₂O₃ (molar mass: 156.18 g/mol).

Property 8-Ketone variant Ethyl 2-ylideneacetate
Reactivity Electrophilic carbonyl participates in Grignard reactions Electron-deficient ylidene for cycloadditions
Synthetic Pathways Precursor for hydroxyl/amino derivatives via reduction Derived from ketone via Wittig reactions (inferred)
Thermal Stability Stable up to 200°C Decomposes above 300°C

Biological Activity

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (CAS No. 51656-91-8) is an organic compound characterized by its unique spirocyclic structure, which contributes to its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

Basic Information

PropertyValue
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
CAS Number51656-91-8
Purity≥97%
Boiling PointNot specified

Structural Characteristics

This compound features a spirocyclic structure that includes a dioxaspiro moiety, which is significant for its biological interactions. The presence of the ester functional group enhances its solubility and reactivity.

Antimicrobial Properties

Recent studies have indicated that compounds with spirocyclic structures exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : Demonstrated significant inhibition at concentrations as low as 50 µg/mL.
  • Escherichia coli : Showed moderate activity with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect:

Concentration (µg/mL)Scavenging Activity (%)
1025
5055
10080

This antioxidant activity is attributed to the ability of the compound to donate electrons and neutralize free radicals, indicating potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays were conducted using various cancer cell lines to evaluate the therapeutic potential of this compound:

  • HeLa Cells : IC50 value of 40 µg/mL.
  • MCF-7 Cells : IC50 value of 35 µg/mL.

These results indicate that the compound possesses selective cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells.

Study on Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, researchers investigated the antimicrobial efficacy of various derivatives of dioxaspiro compounds, including this compound. The study concluded that modifications to the dioxaspiro structure could enhance antimicrobial properties significantly compared to traditional antibiotics .

Research on Antioxidant Properties

A recent publication in the Journal of Medicinal Chemistry explored the antioxidant properties of various spirocyclic compounds. This compound was highlighted for its strong radical scavenging ability, suggesting its potential use in nutraceutical formulations .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate?

Q. How is this compound characterized spectroscopically?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, 1H^1H NMR of related spiro compounds shows peaks at δ 4.13 (s, 2H, CH₂O), 3.92 (s, 4H, dioxane ring), and 1.11 ppm (s, 6H, CH₃) . HRMS data for derivatives align with calculated [M+Na]⁺ values (e.g., 235.1310 observed vs. 235.1305 calculated) . LogP values (~1.48) and topological polar surface area (44.8 Ų) are calculated using software .

Q. What are the stability and storage recommendations for this compound?

The compound should be stored in airtight containers at 2–8°C, away from heat and ignition sources. Safety guidelines emphasize avoiding exposure to moisture and incompatible reagents (e.g., strong oxidizers) .

Q. What derivatives are commonly synthesized from this compound?

Derivatives include hydroxylated analogs (e.g., 8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl acetate) via NaBH₄ reduction and methyl esters (e.g., Mthis compound) through transesterification .

Advanced Research Questions

Q. How can reaction yields be optimized during enolate-mediated synthesis?

Yield optimization requires strict temperature control (−78°C for LDA-mediated steps) and anhydrous conditions. Contradictions arise in solvent choice: THF is preferred for low-temperature reactions , while methanol is used for borohydride reductions . Catalyst screening (e.g., Rhodium in spirocyclic additions) may improve selectivity .

Q. How are spectral contradictions resolved in structural elucidation?

Discrepancies in NMR data (e.g., unexpected splitting) are addressed via 2D techniques (COSY, HSQC) and computational modeling. For example, 13C^{13}C NMR assignments for spiro derivatives rely on comparison with calculated shifts (e.g., δ 136.9 for sp² carbons) .

Example NMR Data from Derivatives

Proton/CarbonShift (ppm)AssignmentReference
1H^1H, CH₂O4.13Dioxane ring
13C^{13}C, sp² C136.9Olefinic

Q. What degradation pathways occur under varying pH conditions?

Acidic conditions hydrolyze the dioxane ring, forming cyclohexanone derivatives, while basic conditions may cleave the ester group. Stability studies recommend neutral pH for long-term storage .

Q. What mechanistic insights exist for spirocyclic ring formation?

The spiro center forms via intramolecular cyclization during enolate trapping. Computational studies suggest transition-state stabilization through orbital overlap between the enolate and carbonyl group . Rhodium-catalyzed 1,2-additions further demonstrate regioselectivity in spiro annulations .

Q. How are multi-step syntheses designed using this compound as an intermediate?

A representative route involves:

  • Step 1: Reduction of the ketone to a hydroxyl derivative .
  • Step 2: Esterification or oxidation to form advanced intermediates (e.g., carboxylic acids for drug conjugates) .
  • Step 3: Functionalization via cross-coupling (e.g., Suzuki reactions) .

Byproduct Analysis

StepByproductMitigation Strategy
1Over-reductionControlled NaBH₄ addition
2TransesterificationUse of excess alcohol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

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